Tanshinol borneol ester is a novel synthetic compound derived from Dantonic®, a botanical drug that has been approved in 26 countries for treating angina pectoris. This compound is recognized for its potential therapeutic effects, particularly in cardiovascular health, and is currently undergoing Phase III clinical trials in the United States. Tanshinol borneol ester is formed by combining danshensu and borneol, which are key components of traditional Chinese medicine formulations .
The primary source of tanshinol borneol ester is the traditional Chinese medicinal herb Salvia miltiorrhiza, commonly known as Danshen. Danshensu, a major active ingredient, is known for its cardioprotective properties. Borneol, another significant component, enhances the bioavailability of various therapeutic agents . The synthesis of tanshinol borneol ester aims to improve the pharmacokinetic profile of these compounds by enhancing solubility and stability.
The synthesis of tanshinol borneol ester involves chemical reactions that combine danshensu with borneol. The process typically employs esterification techniques to form the desired compound. In one study, the synthesis was optimized using an orthogonal design method to enhance encapsulation efficiency and loading capacity when delivered via lipid carriers .
The reaction conditions include dissolving danshensu and borneol in a suitable solvent, followed by heating and mixing to promote the formation of the ester bond. The resulting product is then purified through various techniques such as column chromatography or crystallization to achieve a high degree of purity suitable for pharmacological studies .
The molecular structure of tanshinol borneol ester is characterized by its unique bicyclic framework. Its chemical formula can be represented as:
The structural formula can be detailed as follows:
The compound's molecular weight is approximately 280.37 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers in both danshensu and borneol components .
Tanshinol borneol ester undergoes several chemical reactions that are significant for its pharmacological activities:
In vitro studies have demonstrated that tanshinol borneol ester can modulate signaling pathways involved in angiogenesis, such as activating Akt and MAPK pathways, which are crucial for endothelial cell function .
The mechanism through which tanshinol borneol ester exerts its effects primarily involves promoting angiogenesis. It enhances endothelial cell proliferation, migration, and tube formation through signaling pathways that include:
Experimental results indicate that both isomers of tanshinol borneol ester significantly increase vascular endothelial growth factor levels and matrix metalloproteinase-9 expression in endothelial cells, promoting neovascularization in vivo .
Relevant data indicate that modifications in formulation can enhance its stability and bioavailability when delivered via nanostructured lipid carriers .
Tanshinol borneol ester has several promising applications in scientific research and clinical settings:
Tanshinol borneol ester (DBZ) exemplifies a rational drug design strategy termed "Combination of Traditional Chinese Medicine Molecular Chemistry," which integrates bioactive components from botanical formulations into single chemical entities. This approach was directly inspired by Dantonic®, a TCM formulation containing Salvia miltiorrhiza (Danshen) extracts and borneol, approved in 26 countries for angina pectoris and undergoing FDA Phase III clinical trials (NCT01659580) [1] [2]. Danshen's primary aqueous component, tanshinol (danshensu, DSS), exhibits cardioprotective effects but suffers from poor lipid solubility and low membrane permeability, limiting its bioavailability. Conversely, borneol acts as a natural permeation enhancer in TCM, believed to "open orifices" and facilitate drug delivery [1] [6].
The design logic for DBZ involved chemically conjugating DSS and borneol via an ester bond (Figure 1A). This hybrid molecule leverages borneol's ability to enhance DSS bioavailability while maintaining its pharmacological activity, translating the holistic synergy of TCM composite formulae (fufang) into a single molecular entity [1] [7]. Network pharmacology predictions identified shared molecular targets between DBZ components and angiogenic pathways, validating the design rationale for cardiovascular applications [1].
Table 1: TCM Molecular Design Principles in DBZ Development
TCM Component | Chemical Identity | Role in Formulation | Limitation Addressed | DBZ Integration |
---|---|---|---|---|
Salvia miltiorrhiza (Danshen) | Danshensu (DSS): 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | Primary therapeutic agent | Hydrophilicity, poor membrane permeation | DSS moiety retained as bioactive core |
Borneol | 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | "Messenger" drug enhancing delivery | Volatility, poor water solubility | Enhances lipophilicity of conjugate |
Formulation Principle | Synergistic action | Multi-target therapy | Complexity, variability | Single molecule with dual functionality |
DBZ (1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate) is synthesized via dehydration-driven esterification between the carboxylic acid group of DSS and the hydroxyl group of borneol. Key synthetic considerations include [4] [6] [7]:
The reaction proceeds as follows:Danshensu + Borneol ⇌ DBZ + H₂O (under acid catalysis/activation)
Post-synthesis, structural confirmation employs Nuclear Magnetic Resonance (NMR) spectroscopy (confirming ester linkage and bicyclic borneol structure) and Liquid Chromatography-Mass Spectrometry (LC-MS) verifying molecular mass ([M+H]⁺ expected m/z 337.2) [7] [9]. Orthogonal design methods optimize reaction yield and purity for scale-up [9].
DBZ exists as two enantiomers due to the chiral center at the borneol moiety's C2 position. Studies reveal significant pharmacological differences between the isomers, necessitating stereochemical characterization [1] [3]:
Table 2: Comparative Analysis of DBZ Isomers
Property/Activity | (S)-DBZ | (R)-DBZ | Reference |
---|---|---|---|
Chirality | S-configuration at borneol C2 | R-configuration at borneol C2 | [1] [7] |
In Vitro Angiogenesis (Proliferation/Migration) | Potent stimulation (Biphasic response) | Potent stimulation (Biphasic response) | [1] |
In Vitro Tube Formation (Matrigel) | Significant induction | Significant induction | [1] |
In Vivo Angiogenesis (Zebrafish) | Partial reversal of PTK787 damage | Partial reversal of PTK787 damage | [1] |
In Vivo Neovascularization (Mouse Matrigel) | Significant promotion | Significant promotion | [1] |
Signaling Pathway Activation (Akt/MAPK) | Strong activation | Strong activation | [1] |
Microsomal Hydrolysis Rate | Rapid (Species-dependent) | Rapid (Species-dependent) | [7] |
DBZ faces significant delivery challenges rooted in its physicochemical profile [6] [7] [9]:
Table 3: Key Physicochemical Properties and Advanced Formulations of DBZ
Property/Formulation | Characteristic | Impact/Advantage | Reference |
---|---|---|---|
Molecular Weight | 336.4 g/mol | - | [1] [7] |
LogP (Estimated) | ~3.5 - 4.0 | High lipophilicity, poor water solubility | [6] [9] |
Aqueous Solubility | < 0.1 mg/mL | Major formulation challenge | [9] |
Chemical Stability | Ester hydrolysis (t₁/₂ RLMs: ~2 min, HLMs: ~9 min); Catechol oxidation | Rapid clearance; Prodrug potential; Requires stabilization | [7] |
DBZ-PEG-NLC Size/EE | ~150 nm, EE% >85% | Efficient drug loading, suitable for IV injection | [9] |
DBZ-PEG-NLC Release | Biphasic (burst + sustained) | Provides initial therapeutic dose and prolonged effect | [9] |
DBZ-PEG-NLC PK (vs DBZ sol) | ↑ Plasma AUC (3-4x), ↑ Brain DBZ/DSS | Enhanced systemic and brain exposure | [9] |
DBZ-PEG-NLC PD (I/R Model) | ↓ MDA, ↑ SOD, ↑ GSH | Superior in vivo antioxidant efficacy | [9] |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5